molecular formula C8H15N B587249 (3S)-Methylheptanonitrile-d3 CAS No. 1329796-95-3

(3S)-Methylheptanonitrile-d3

Cat. No.: B587249
CAS No.: 1329796-95-3
M. Wt: 128.233
InChI Key: FNVNYWLQBGDZSC-XYIHWPHSSA-N
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Description

(3S)-Methylheptanonitrile-d3 is a deuterated organic compound with the molecular formula C8H12D3N. It is a nitrile derivative, where the nitrile group is attached to a heptane chain with a methyl group at the third carbon position. The deuterium atoms replace three hydrogen atoms, making it useful in various scientific studies, particularly in spectroscopy and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-Methylheptanonitrile-d3 typically involves the deuteration of (3S)-Methylheptanonitrile. One common method is the catalytic hydrogenation of (3S)-Methylheptanonitrile in the presence of deuterium gas. The reaction is carried out under high pressure and temperature, using a palladium or platinum catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is supplied in large quantities, and the reaction is monitored to ensure complete deuteration. The product is then purified using distillation or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3S)-Methylheptanonitrile-d3 undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) is used under anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or other derivatives.

Scientific Research Applications

(3S)-Methylheptanonitrile-d3 is used in several scientific research applications:

    Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying molecular structures and dynamics.

    Biology: It is used in metabolic studies to trace the incorporation and transformation of nitrile compounds in biological systems.

    Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of nitrile-containing drugs.

    Industry: It is used in the synthesis of deuterated compounds for various industrial applications, including the production of stable isotopes for research and development.

Mechanism of Action

The mechanism of action of (3S)-Methylheptanonitrile-d3 depends on the specific reactions it undergoes. In general, the nitrile group can interact with various molecular targets, such as enzymes or receptors, through nucleophilic or electrophilic interactions. The deuterium atoms can influence the reaction kinetics and pathways by altering the bond strengths and reaction rates.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-Methylheptanonitrile
  • (3S)-Methylheptanoic acid
  • (3S)-Methylheptanamine

Uniqueness

(3S)-Methylheptanonitrile-d3 is unique due to its deuterium labeling, which makes it particularly useful in spectroscopic studies and isotopic labeling experiments. The presence of deuterium atoms provides distinct advantages in tracing and studying molecular interactions and transformations, which are not possible with non-deuterated analogs.

Properties

CAS No.

1329796-95-3

Molecular Formula

C8H15N

Molecular Weight

128.233

IUPAC Name

(3S)-3-(trideuteriomethyl)heptanenitrile

InChI

InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3/t8-/m0/s1/i2D3

InChI Key

FNVNYWLQBGDZSC-XYIHWPHSSA-N

SMILES

CCCCC(C)CC#N

Synonyms

(3S)-Methyl-heptanenitrile-d3;  1-Cyano-3-methyl-hetane-d3; 

Origin of Product

United States

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